Tetradodecylammonium perchlorate

Description

Significance as a Quaternary Ammonium (B1175870) Salt in Contemporary Chemistry

Quaternary ammonium salts, often referred to as quats, are a class of compounds characterized by a positively charged polyatomic ion of the structure NR4+. In the case of tetradodecylammonium perchlorate (B79767), the large, nonpolar dodecyl groups surrounding the cationic nitrogen center, combined with the weakly coordinating perchlorate anion, result in a salt with high solubility in organic solvents and the ability to act as a phase-transfer catalyst. numberanalytics.com

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. numberanalytics.com The tetradodecylammonium cation can encapsulate and transport the perchlorate anion, or other anions, from an aqueous phase into an organic phase where the reaction with an organic substrate can occur. numberanalytics.comprinceton.edu This is particularly useful for reactions involving anions that have low solubility in organic solvents. princeton.edu The large size of the tetradodecylammonium cation enhances its lipophilicity, making it an effective carrier for anions into the organic phase. princeton.edu

Interdisciplinary Research Landscape Involving Tetradodecylammonium Perchlorate

The distinct properties of this compound have led to its application in a wide range of research areas, highlighting its interdisciplinary significance.

Electrochemistry: In the field of electrochemistry, this compound is utilized as a supporting electrolyte. phasetransfercatalysis.com Its high solubility in organic solvents and its electrochemical stability make it an ideal candidate for creating a conductive medium for electrochemical reactions. phasetransfercatalysis.com For instance, it has been used in studies involving the electrochemical oxidation of various compounds. nih.gov The perchlorate anion is a weak Lewis base and a poor nucleophile, which minimizes its interference with the electrochemical reactions being studied. wikipedia.org

Ion-Selective Electrodes (ISEs): this compound has been investigated for its potential use in the construction of ion-selective electrodes. mdpi.comresearchgate.net These sensors are designed to detect the concentration of specific ions in a solution. nih.govntsensors.com The lipophilic nature of the tetradodecylammonium cation can be exploited to create a membrane that is selective for the perchlorate anion. mdpi.comresearchgate.net Research has focused on incorporating this compound into polymer membranes, such as those made of poly(vinyl chloride) (PVC), to develop sensitive and selective perchlorate sensors. mdpi.comresearchgate.net

Phase-Transfer Catalysis: As mentioned earlier, a significant area of research involving this compound is in phase-transfer catalysis. numberanalytics.comprinceton.edu Its ability to facilitate reactions between immiscible phases has been explored in various organic syntheses. numberanalytics.com The efficiency of the catalytic process is influenced by factors such as the bulkiness of the quaternary ammonium cation and the nature of the anion being transferred. princeton.edu

Methodological Approaches in this compound Research

The investigation of this compound and its applications involves a variety of sophisticated analytical and experimental techniques.

Electrochemical Techniques: Cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and potentiometry are commonly employed to characterize the electrochemical behavior of systems containing this compound. mdpi.comresearchgate.net CV provides information about the redox processes occurring at an electrode surface, while EIS is used to study the impedance characteristics of the electrochemical cell, which can reveal details about the properties of the electrode-electrolyte interface. mdpi.comresearchgate.net Potentiometry is the basis for ion-selective electrodes, measuring the potential difference to determine ion concentration. mdpi.comresearchgate.netnih.gov

Spectroscopic and Microscopic Techniques: To characterize the materials and interfaces in which this compound is used, researchers often employ techniques such as X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and ellipsometry. utwente.nl XPS provides information about the elemental composition and chemical state of a surface, while AFM is used to visualize the surface topography at the nanoscale. utwente.nl Ellipsometry measures changes in the polarization of light upon reflection from a surface to determine the thickness and optical properties of thin films. utwente.nl

Synthesis and Purification: The synthesis of this compound typically involves a metathesis reaction, also known as a double displacement reaction, between a tetradodecylammonium halide (e.g., bromide or chloride) and a perchlorate salt (e.g., sodium perchlorate or perchloric acid). youtube.comgoogle.com Purification of the resulting product is often achieved through recrystallization from appropriate solvents to obtain the compound in high purity. chemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 62120-45-0 | chemsrc.com |

| Molecular Formula | C48H100NClO4 | - |

| Molecular Weight | 802.7 g/mol | - |

| Appearance | White powder | chemicalbook.com |

| Solubility | Soluble in acetonitrile (B52724) and ethanol. Very slightly soluble in water. | chemicalbook.com |

Properties

CAS No. |

62120-45-0 |

|---|---|

Molecular Formula |

C48H100ClNO4 |

Molecular Weight |

790.8 g/mol |

IUPAC Name |

tetradodecylazanium;perchlorate |

InChI |

InChI=1S/C48H100N.ClHO4/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;2-1(3,4)5/h5-48H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

UPKKOAUGTBGKAS-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Electrochemical Investigations of Tetradodecylammonium Perchlorate Systems

Tetradodecylammonium Perchlorate (B79767) as an Electrolyte in Advanced Electrochemical Devices

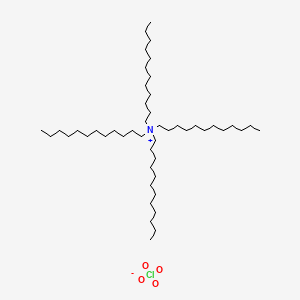

Tetradodecylammonium perchlorate (TDAP) is a quaternary ammonium (B1175870) salt recognized for its utility as an electrolyte in various electrochemical applications. ontosight.ai Its structure, featuring a central nitrogen atom bonded to four long-chain dodecyl groups, gives the molecule amphiphilic characteristics. ontosight.ai This allows for high solubility in organic solvents, a key property for its function in non-aqueous electrochemical systems. ontosight.ai The ionic nature and stability of TDAP make it a suitable component in the fabrication of electrochemical devices such as batteries and capacitors. ontosight.ai

The behavior of this compound as an electrolyte has been systematically studied in non-aqueous solvents, such as pyridine (B92270), to understand its influence on ionic conductivity. koreascience.krkoreascience.kr The extent to which an electrolyte solution conducts electricity is a critical parameter for its effectiveness in any electrochemical device. This conductivity is dependent on the concentration of the salt, the nature of the solvent, and the interactions between the ions and the solvent molecules.

The equivalent conductances of this compound in pyridine at 25°C have been analyzed using the Onsager conductance theory. koreascience.krkoreascience.kracs.org This theoretical framework is applied to experimental data to understand the relationship between the equivalent conductance of an electrolyte and its concentration. koreascience.kr For this compound, as with other tetraalkylammonium perchlorates, the plot of equivalent conductance versus the square root of the concentration shows a linear relationship in the concentration range of 2x10⁻³ M to 1x10⁻⁴ M. koreascience.kr This linearity indicates that the experimental data aligns with the predictions of the Onsager theory for strong electrolytes at low concentrations.

The limiting ionic conductance (λ₀⁺) of the tetradodecylammonium cation has been determined from the limiting equivalent conductance (Λ₀) of this compound in pyridine at 25°C. koreascience.krkoreascience.kr By applying Kohlrausch's law of independent migration of ions, the individual contribution of the cation to the total conductance can be isolated. koreascience.kr This is achieved by subtracting the known limiting ionic conductance of the perchlorate anion (ClO₄⁻) from the experimentally determined limiting equivalent conductance of the salt. koreascience.kr The limiting ionic conductance of the tetradodecylammonium ion was found to decrease as the size of the alkyl chains on the ammonium cation increases. koreascience.kr

Table 1: Limiting Conductance and Radii of Tetradodecylammonium Ion in Pyridine at 25°C

| Ion | Limiting Ionic Conductance (λ₀⁺) (S·cm²/mol) | Stokes' Law Radius (rₛ) (Å) | Hydrodynamic Radius (rₕ) (Å) | Crystallographic Radius (r_c) (Å) |

|---|---|---|---|---|

| (C₁₂H₂₅)₄N⁺ | 20.35 | 4.47 | 6.71 | 8.90 |

Data sourced from Kim, H. S. (1998). koreascience.krkoreascience.kr

Using the determined limiting ionic conductance, the Stokes' law radius (rₛ) and the hydrodynamic radius (rₕ) of the tetradodecylammonium ion in pyridine at 25°C have been calculated. koreascience.krkoreascience.kr The Stokes' law radius is derived from the classical hydrodynamic model and is inversely proportional to the limiting ionic conductance. koreascience.kr The hydrodynamic radius is a modification of the Stokes' radius. koreascience.kr For the tetradodecylammonium ion, the Stokes' and hydrodynamic radii were calculated from its limiting equivalent conductance and the viscosity of pyridine. koreascience.kr As expected, these calculated radii increase with the increasing number of carbon atoms in the tetraalkylammonium ion series. koreascience.kr

The solvation number of the tetradodecylammonium ion in the aprotic solvent pyridine has been calculated to understand the extent of ion-solvent interaction. koreascience.krkoreascience.kr This calculation utilizes the calculated hydrodynamic radius and the crystallographic radius of the ion, along with the volume of a single pyridine molecule. koreascience.krkoreascience.kr The volume of the solvation shell surrounding the ion is first determined, and from this, the number of solvent molecules in that shell (the solvation number) is calculated. koreascience.kr The research indicates that the solvation number for the tetradodecylammonium ion in pyridine at 25°C is 0.00, suggesting that the large size of the cation and the nature of its interaction with pyridine molecules result in minimal to no solvation. koreascience.krkoreascience.kr

Table 2: Solvation Properties of Tetradodecylammonium Ion in Pyridine at 25°C

| Ion | Volume of Solvation Shell (ų) | Solvation Number (Sₙ) |

|---|---|---|

| (C₁₂H₂₅)₄N⁺ | 0.00 | 0.00 |

Data sourced from Kim, H. S. (1998). koreascience.krkoreascience.kr

Influence on Ionic Conductivity in Non-Aqueous Media

Application in Ion-Selective Electrode Development

The unique electrochemical properties of this compound (TDDAP) have led to its significant application in the development of ion-selective electrodes (ISEs). These sensors are crucial for detecting specific ions in various chemical and biological samples. The following sections delve into the design principles and characterization of TDDAP-based ISEs.

Design Principles of this compound-Based Ion-Selective Membranes

The core of an ISE is the ion-selective membrane, which is responsible for the selective recognition of the target ion. The design of these membranes using TDDAP involves careful consideration of the polymer matrix, the role of TDDAP as an ion-exchanger, and its integration with transducer materials.

Poly(vinyl chloride) (PVC) is a commonly used polymer for creating the membrane matrix in ISEs due to its chemical inertness and workability. researchgate.net To create a functional ion-selective membrane, PVC is typically mixed with a plasticizer and the active ionophore in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.netnih.gov The plasticizer, such as o-nitrophenyl octyl ether (NPOE), dibutyl phthalate (B1215562) (DBP), or bis(2-ethylhexyl) sebacate (B1225510) (BEHS), is crucial for ensuring the mobility of the ionophore and the target ions within the membrane. researchgate.netnih.gov

The general procedure for preparing a PVC-plasticized membrane involves dissolving PVC, the plasticizer, and the ionophore in THF. nih.gov This cocktail is then applied to a conductive substrate, and the solvent is allowed to evaporate, leaving a thin, ion-selective film. nih.gov In the context of perchlorate-selective electrodes, a complex of a metal with a ligand like 1,4,8,11-tetra(n-octyl)-1,4,8,11-tetraazacyclotetradecane can be used as the ionophore within a PVC matrix plasticized with NPOE, DBP, or BEHS. nih.gov The choice of plasticizer can significantly influence the electrode's performance, affecting its Nernstian response and selectivity. researchgate.netnih.gov For instance, a perchlorate-selective electrode using a Cu(II) complex as the ionophore showed a Nernstian response with DBP as the plasticizer, while near-Nernstian slopes were observed with NPOE and BEHS. nih.gov

Table 1: Composition of an Ion-Selective Membrane

| Component | Function | Example Materials |

| Polymer Matrix | Provides structural integrity to the membrane. | Poly(vinyl chloride) (PVC) researchgate.net |

| Plasticizer | Ensures mobility of the ionophore and target ions. | o-nitrophenyl octyl ether (NPOE), Dibutyl phthalate (DBP), Bis(2-ethylhexyl) sebacate (BEHS) researchgate.netnih.gov |

| Ionophore | Selectively binds to the target ion. | Metal complexes, Dodecabenzylbambus nih.govuril mdpi.comresearchgate.net |

| Solvent | Dissolves the membrane components for casting. | Tetrahydrofuran (THF) researchgate.netnih.gov |

In the context of anion-selective electrodes, quaternary ammonium salts like tetradodecylammonium chloride (TDDAC) or, by extension, this compound, act as lipophilic ion-exchangers. mdpi.comresearchgate.net These large, bulky cations are entrapped within the hydrophobic polymer membrane. Their positive charge provides a fixed site that facilitates the exchange of anions between the sample solution and the membrane phase.

This ion-exchange mechanism is fundamental to the electrode's response. The response of such electrodes often follows the Hofmeister series, which ranks anions based on their lipophilicity. clu-in.org Perchlorate (ClO₄⁻) is a highly lipophilic anion, meaning it has a strong tendency to partition into the organic membrane phase. clu-in.org This inherent property is a key reason why many perchlorate ISEs are based on quaternary ammonium salts. clu-in.org The electrostatic interactions between the positively charged quaternary ammonium cation and the target anion are the primary driving force for the selective response. nih.gov The presence of these fixed positive charges within the membrane also serves to exclude cations from the sample solution, preventing them from interfering with the measurement of the target anion.

To create all-solid-state ISEs, the ion-selective membrane is directly cast onto a solid-contact transducer material, which converts the ionic signal into an electronic one. This design eliminates the need for an internal reference solution, leading to more robust and miniaturized sensors. nih.gov

Conducting polymers , such as poly(3,4-ethylenedioxythiophene) (PEDOT), are widely used as solid-contact materials. mdpi.comresearchgate.net PEDOT can be electrochemically synthesized on a substrate like glassy carbon, and its properties can be tuned by the choice of electrolyte used during polymerization. mdpi.com For anion-selective electrodes, PEDOT synthesized in the presence of small anions like chloride results in a positively charged polymer backbone that is sensitive to anions. mdpi.com The ion-selective membrane containing the ionophore and TDDAP is then coated onto this PEDOT layer. mdpi.comresearchgate.net

Carbon nanotubes (CNTs) , particularly multi-walled carbon nanotubes (MWCNTs), have also emerged as excellent ion-to-electron transducers in solid-contact ISEs. rsc.orgresearchgate.netdocumentsdelivered.com A layer of carboxylated MWCNTs can be deposited between the ion-selective membrane and a glassy carbon substrate. rsc.orgdocumentsdelivered.com The high surface area and capacitive nature of CNTs contribute to a stable potential and efficient signal transduction. researchgate.net The use of CNTs as a solid contact has been shown to result in electrodes with low potential drift and high capacitance. researchgate.net

Potentiometric and Voltammetric Characterization of Ion Transfer

The performance of an ion-selective electrode is evaluated through various electrochemical techniques, primarily potentiometry and voltammetry. These methods provide insights into the electrode's sensitivity, selectivity, and response characteristics.

Potentiometry is the most common technique for characterizing ISEs. It involves measuring the potential difference between the ISE and a reference electrode in solutions of varying target ion concentrations. The relationship between the measured potential and the logarithm of the ion activity (or concentration) is described by the Nernst equation.

For a monovalent anion like perchlorate, the theoretical Nernstian slope is approximately -59 mV per decade change in concentration at room temperature. An ideal ISE will exhibit a linear response over a wide concentration range with a slope close to this theoretical value.

Several studies have reported the development of perchlorate-selective electrodes with Nernstian or near-Nernstian responses. For example, a solid-contact ISE using multi-walled carbon nanotubes as the transducer material showed a Nernstian response of -57 mV/decade over a linear range of 10⁻⁶ to 10⁻² M perchlorate. rsc.orgdocumentsdelivered.com Similarly, a thick-film perchlorate-selective electrode exhibited a Nernstian response of -57 mV per decade in a concentration range of 1 × 10⁻⁴ to 1 × 10⁻¹ M. nih.govresearchgate.net Another study on a perchlorate-selective membrane electrode based on a new uranyl complex reported a Nernstian slope of -60.6 mV per decade within a concentration range of 1.0x10⁻⁶ to 1.0 mol L⁻¹. nih.gov

The limit of detection (LOD) is another critical parameter determined from the calibration plot, typically defined as the concentration at which the linear portion of the curve intersects the baseline potential. For the aforementioned CNT-based electrode, the LOD was 10⁻⁷.⁴ M. rsc.orgdocumentsdelivered.com

Table 2: Performance Characteristics of Perchlorate-Selective Electrodes

| Electrode Type | Linear Range (M) | Nernstian Slope (mV/decade) | Limit of Detection (M) | Reference |

| MWCNT Solid-Contact ISE | 10⁻⁶ to 10⁻² | -57 | 10⁻⁷.⁴ | rsc.orgdocumentsdelivered.com |

| Thick-Film ISE | 1 × 10⁻⁴ to 1 × 10⁻¹ | -57 | 5 × 10⁻⁵ | nih.govresearchgate.net |

| Uranyl Complex-Based ISE | 1.0x10⁻⁶ to 1.0 | -60.6 | 8.0x10⁻⁷ | nih.gov |

| Dixanthylinum Dye-Based CWE | 1.0×10⁻⁶ to 6.1×10⁻² | -57.4 | 5.0×10⁻⁷ | chemrevlett.com |

Stripping Voltammetry for Trace Anion Detection

Stripping voltammetry has emerged as a highly sensitive electroanalytical technique for the detection of trace amounts of various analytes, including anions. nih.gov This sensitivity is achieved through a preconcentration step, where the target analyte is accumulated onto the working electrode surface before the actual voltammetric measurement. nih.gov This two-stage process allows for extremely low detection limits, often reaching the parts-per-billion (ppb) and even sub-ppb levels. nih.gov

While widely used for metal ion analysis, the application of stripping voltammetry for the direct determination of anions can be more challenging. nih.gov However, adsorptive stripping voltammetry (AdSV) has proven to be a valuable approach for many anions that cannot be accumulated through electrolysis. In AdSV, the target anion is adsorbed onto the electrode surface, often through the formation of a complex with a specific ligand. nih.gov

In the context of this compound, the tetradodecylammonium cation can act as an ion-pairing agent, facilitating the accumulation of perchlorate anions at the electrode surface. This preconcentration step significantly enhances the sensitivity of the subsequent voltammetric measurement. The electrochemical reduction of the accumulated perchlorate can then be measured, providing a signal that is proportional to its concentration in the sample. unesp.brijitee.org

Studies at the Interface between Two Immiscible Electrolyte Solutions (ITIES)

The interface between two immiscible electrolyte solutions (ITIES) provides a unique platform for studying ion transfer reactions and has found applications in various fields, including analytical chemistry. nih.govresearchgate.net This "soft" interface, formed between two liquids such as an aqueous solution and an organic solvent, allows for the investigation of the transfer of ions from one phase to the other under the control of an applied electrochemical potential. researchgate.netum.es

In systems involving this compound, the ITIES can be formed between an aqueous solution and an organic solvent containing this compound as the supporting electrolyte. The transfer of ions across this interface can be studied using various electrochemical techniques, such as cyclic voltammetry. researchgate.net The large and hydrophobic nature of the tetradodecylammonium cation ensures that it remains predominantly in the organic phase, establishing a stable potential window for studying the transfer of other ions.

Studies at the ITIES are crucial for understanding the thermodynamics and kinetics of ion transfer, which are fundamental to the development of ion-selective electrodes and other sensing platforms. nih.govresearchgate.net The insights gained from ITIES experiments can help in designing more selective and sensitive analytical devices. researchgate.net For instance, the transfer of perchlorate anions from the aqueous phase to the organic phase can be directly observed and quantified, providing valuable information about its partitioning behavior and interaction with the organic electrolyte.

Theoretical Models for Ionophore-Based Ion Transfer

The selective detection of ions by ion-selective electrodes (ISEs) is often based on the principle of facilitated ion transfer by an ionophore incorporated into a membrane. nih.gov An ionophore is a molecule that can selectively bind to a specific ion and transport it across a hydrophobic barrier, such as the plasticized PVC membrane of an ISE. researchgate.net Theoretical models are essential for understanding and predicting the behavior of these ionophore-based sensing systems. nih.gov

These models typically describe the equilibrium and transport processes that occur at the sample/membrane interface and within the membrane itself. The key parameters in these models include the stability constant of the ion-ionophore complex, the diffusion coefficients of the species involved, and the phase boundary potentials. nih.gov

For a perchlorate-selective electrode utilizing tetradodecylammonium as the ionophore, the theoretical model would consider the following key equilibria:

Ion Exchange at the Interface: The exchange of perchlorate anions from the aqueous sample phase with the counter-ions (e.g., chloride) initially present in the organic membrane phase complexed with tetradodecylammonium.

Complexation within the Membrane: The formation of the tetradodecylammonium-perchlorate ion pair within the membrane.

The potential of the ion-selective electrode is determined by the thermodynamics of these processes, as described by the Nernst equation, modified to account for the activity of the ion in the sample and the properties of the membrane. researchgate.net Advanced theoretical models also incorporate kinetic factors to describe the response time of the electrode and the influence of interfering ions. iaea.org These models are crucial for optimizing the composition of the ion-selective membrane to achieve high selectivity and sensitivity for the target anion. nih.gov

Selectivity Studies and Analytical Performance of this compound-Modified Sensors

Anion Selectivity Mechanisms

The selectivity of sensors based on this compound for a particular anion is governed by the principles of the Hofmeister series and the lipophilicity of the anions. The Hofmeister series ranks anions based on their ability to structure water, which also correlates with their lipophilicity. Highly lipophilic anions with a large ionic radius and low charge density, such as perchlorate, are more readily extracted from the aqueous phase into the organic membrane of the sensor.

The primary mechanism for anion selectivity in these sensors is based on ion exchange. The tetradodecylammonium cation, being a large, lipophilic quaternary ammonium salt, acts as an anion exchanger. It forms a stable ion pair with the most lipophilic anion present in the sample solution. The selectivity of the sensor is therefore determined by the relative affinity of different anions for the tetradodecylammonium cation within the organic membrane phase. The general selectivity pattern follows the Hofmeister series:

ClO₄⁻ > SCN⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ > HCO₃⁻ > HPO₄²⁻ > SO₄²⁻

This means that a sensor based on tetradodecylammonium will respond most strongly to perchlorate ions, and its response to other anions will decrease according to their position in this series.

Detection of Specific Anions (e.g., Perchlorate, Iodide, Nitrate)

Sensors modified with this compound have demonstrated significant utility in the detection of specific lipophilic anions.

Perchlorate (ClO₄⁻): Due to its high lipophilicity, perchlorate is the most strongly preferred anion for tetradodecylammonium-based sensors. This high selectivity makes these sensors particularly well-suited for the determination of trace levels of perchlorate in various environmental and biological samples. ijitee.orgresearchgate.net The electrochemical detection of perchlorate often involves potentiometric or voltammetric techniques, where the sensor's response is directly proportional to the concentration of perchlorate in the sample. ijitee.org

Iodide (I⁻): Iodide is also a relatively lipophilic anion and can be detected with good sensitivity using tetradodecylammonium-based sensors. While the selectivity for iodide is lower than that for perchlorate, these sensors can still be effectively used for iodide determination in samples where more lipophilic anions are absent or present at very low concentrations.

Nitrate (B79036) (NO₃⁻): Nitrate is another anion that can be detected by these sensors. However, its lower lipophilicity compared to perchlorate and iodide results in lower sensitivity and a greater potential for interference from other anions. For accurate nitrate determination, sample pretreatment may be necessary to remove more lipophilic interfering ions. researchgate.net

The analytical performance of these sensors for specific anions is often characterized by their linear range, limit of detection, response time, and long-term stability.

Methodological Advancements for Enhanced Sensitivity and Selectivity

Continuous research efforts are focused on improving the sensitivity and selectivity of this compound-modified sensors. Several methodological advancements have been explored:

Optimization of Membrane Composition: The composition of the sensor membrane, including the type and amount of plasticizer and the concentration of the ionophore (this compound), plays a crucial role in its performance. Fine-tuning these parameters can lead to enhanced selectivity and a lower detection limit for the target anion.

Use of Novel Electrode Materials: The choice of the underlying electrode material can influence the sensor's stability and response characteristics. Researchers have investigated various materials, including different types of conductive polymers and nanomaterials, to improve the transduction of the chemical signal into an electrical one.

Advanced Detection Techniques: Beyond conventional potentiometry, other electrochemical techniques are being employed to enhance sensitivity. For instance, stripping voltammetry, which involves a preconcentration step, can significantly lower the detection limits for trace anion analysis. nih.gov Electrochemical impedance spectroscopy is another powerful tool for characterizing the sensor-sample interface and understanding the detection mechanism. ijitee.org

Interference Suppression: Methodological strategies are being developed to minimize the impact of interfering ions. This can involve the use of separation techniques like ion chromatography prior to detection or the incorporation of specific masking agents into the sample or the sensor membrane. researchgate.net

These advancements are continuously pushing the boundaries of what is achievable with this compound-modified sensors, enabling their application in increasingly challenging analytical scenarios.

Electrochemical Reactions and Mechanisms Involving this compound

The electrochemical behavior of this compound is intrinsically linked to its structure, comprising a large, lipophilic quaternary ammonium cation and the perchlorate anion. This composition dictates its interactions in electrochemical systems, particularly at interfaces and within membrane phases.

Ion-Exchange Reactions in Polymeric Membranes

The incorporation of this compound into polymeric membranes, such as those made from polyvinyl chloride (PVC), is a key area of research, particularly in the development of ion-selective electrodes (ISEs). The long dodecyl chains of the tetradodecylammonium cation enhance its lipophilicity, making it a suitable ion-exchanger within the organic membrane phase.

In these systems, the fundamental mechanism involves the exchange of perchlorate anions between the aqueous sample solution and the polymeric membrane phase. The tetradodecylammonium cations are typically immobilized within the PVC matrix, creating a charged environment that facilitates the selective partitioning of perchlorate ions into the membrane. This ion-exchange process at the membrane-solution interface is the basis for the potentiometric response of the electrode.

Table 1: Components of a Typical Perchlorate-Selective Polymeric Membrane

| Component | Function | Example Material |

| Polymeric Matrix | Provides structural integrity to the membrane. | Polyvinyl chloride (PVC) |

| Ion-Exchanger | Facilitates the selective transport of the target ion. | This compound |

| Plasticizer | Solvates the membrane components and influences the dielectric constant and ion mobility. | 2-Nitrophenyloctyl ether (NPOE) |

The ion-exchange equilibrium at the interface can be represented as:

ClO₄⁻ (aq) + [TDDA⁺] (mem) ⇌ [TDDA⁺-ClO₄⁻] (mem)

where (aq) denotes the aqueous phase and (mem) denotes the membrane phase. The potential difference generated across the membrane is proportional to the logarithm of the perchlorate ion activity in the sample, as described by the Nernst equation.

Influence on Redox Processes and Electrochemical Accessibility

The presence of this compound as a supporting electrolyte can significantly influence redox processes and the electrochemical accessibility of analytes at the electrode surface. The large size and lipophilic nature of the tetradodecylammonium cation can lead to the formation of a compact layer at the electrode-solution interface. This layer can affect the kinetics of electron transfer for redox-active species.

The perchlorate anion itself is generally considered electrochemically stable over a wide potential window, making TDAP a suitable electrolyte for studying various redox reactions without direct interference from the electrolyte anion. However, the adsorption of the bulky tetradodecylammonium cations can block active sites on the electrode surface, thereby hindering the approach of the electroactive species. This can result in a decrease in the measured current and a shift in the redox potentials.

The electrochemical accessibility of a redox probe in the presence of TDAP is therefore a function of the interplay between the electrostatic interactions and the steric hindrance imposed by the adsorbed quaternary ammonium ions. The extent of this influence depends on factors such as the concentration of TDAP, the nature of the electrode material, and the specific redox couple being investigated.

While detailed research on the specific influence of TDAP on various redox processes is not extensively documented in publicly available literature, the general behavior of large quaternary ammonium salts suggests that it would act to modify the structure of the electrochemical double layer, which in turn modulates the rates of heterogeneous electron transfer reactions.

Solvation Dynamics and Solution Chemistry of Tetradodecylammonium Perchlorate

Spectroscopic Investigations of Solvation Phenomena

Spectroscopic techniques, particularly those with high time resolution, provide invaluable insights into the dynamic processes occurring around a solute molecule in a solvent. These methods allow for the direct observation of how the solvent reorganizes in response to a change in the solute's electronic distribution, a process known as solvation.

Time-resolved fluorescence spectroscopy is a powerful tool for probing the dynamics of solvation. By photoexciting a fluorescent probe molecule within a solvent, its dipole moment can be abruptly changed, triggering the reorientation of the surrounding solvent molecules. The subsequent time-dependent shift in the fluorescence emission spectrum, known as the dynamic Stokes shift, reflects the timescale of this solvent relaxation.

In the context of molten salts like tetradodecylammonium perchlorate (B79767), the fluorescent probe coumarin (B35378) 153 has been utilized to study solvation dynamics. Research has shown that for coumarin 153 in molten tetradodecylammonium perchlorate, the Stokes shift relaxation exhibits a biexponential decay. acs.org The relaxation times have been determined to be approximately 200 picoseconds for the short component and 2000 picoseconds for the long component. acs.org This indicates a complex relaxation process, likely involving different modes of solvent motion. The initial, faster relaxation may be attributed to local, small-scale rearrangements of the ions, while the slower component could be associated with larger-scale, collective motions of the bulky tetradodecylammonium cations and perchlorate anions.

The size of the cation in tetraalkylammonium-based molten salts has a significant impact on the dynamics of solvation. As the alkyl chain length of the cation increases, the solvation relaxation times tend to become longer. This trend is observed when comparing different tetraalkylammonium salts. For instance, in molten tetrabutylammonium (B224687) hydrogen sulfate (B86663), the relaxation times for coumarin 153 are considerably faster, around 40 ps and 220 ps for the short and long components, respectively. acs.org

This slowing down of solvation dynamics with increasing cation size can be attributed to several factors. Larger cations like tetradodecylammonium have greater steric hindrance, which impedes their reorientational motion. Furthermore, the increased van der Waals interactions between the long alkyl chains can lead to a more structured and viscous local environment, further slowing down the collective solvent response to the excited probe molecule. The significant difference in relaxation times between tetrabutylammonium and tetradodecylammonium based salts highlights the dominant role of the cation's structure in dictating the dynamic properties of the molten salt environment.

The composition of the molten salt, particularly the nature of the cation, also influences the static solvent properties, which can be observed through steady-state fluorescence spectroscopy. The position of the emission maximum of a solvatochromic probe like coumarin 153 is sensitive to the polarity of its immediate environment.

A strong dependence of the steady-state emission band position on the size of the molten salt cation has been documented. For coumarin 153, the emission band maximum shifts to higher energies (a blueshift) as the size of the tetraalkylammonium cation increases. For example, the emission maximum in molten tetrapropylammonium (B79313) hydrogen sulfate is at 18,250 cm⁻¹ (548 nm), whereas in this compound, it is at 20,120 cm⁻¹ (497 nm). acs.org This blueshift indicates a less polar environment around the probe molecule in the presence of the larger tetradodecylammonium cation. This is likely due to the bulky, nonpolar dodecyl chains creating a more "hydrocarbon-like" microenvironment, which is less effective at stabilizing the excited state of the polar probe compared to the smaller, more charge-dense cations.

| Molten Salt | Emission Maximum (cm⁻¹) | Emission Maximum (nm) |

| Tetrapropylammonium hydrogen sulfate | 18,250 | 548 |

| Tetrabutylammonium hydrogen sulfate | - | - |

| Tetrahexylammonium (B1222370) perchlorate | - | - |

| Tetraoctylammonium perchlorate | - | - |

| Tetradodecylammonium chloride | - | - |

| This compound | 20,120 | 497 |

Note: Data for some intermediate salts are not provided in the source but the trend is clear.

Theoretical and Computational Solvation Models

To complement experimental findings, theoretical and computational models are employed to provide a molecular-level understanding of solvation phenomena. These models can elucidate the electronic structure of the ions and quantify the energetic aspects of their interaction with the solvent.

For the tetradodecylammonium cation, the positive charge is formally located on the central nitrogen atom. However, this charge is effectively shielded by the four bulky dodecyl groups. Quantum chemical calculations on similar quaternary ammonium (B1175870) cations show that the positive potential is not localized on the nitrogen but is distributed over the surface of the entire cation. The long alkyl chains would exhibit a largely nonpolar, neutral potential, while the region closer to the nitrogen atom would have a more positive potential. This diffuse positive charge and the extensive nonpolar surface are key to the cation's ability to interact with both nonpolar and anionic species. The perchlorate anion, in contrast, has a delocalized negative charge distributed among the four oxygen atoms, making it a weakly coordinating anion. The MEP of the ion pair would show distinct regions of positive and negative potential, driving their interactions with polar solvent molecules and other ions.

The electrostatic Gibbs free energy of solvation (ΔG_el) quantifies the electrostatic component of the interaction between an ion and a solvent. This value can be derived from experimental measurements, such as conductivity, and analyzed using theoretical models.

| Ion | Crystallographic Radius (Å) | Hydrodynamic Radius (Å) | Solvation Number | Electrostatic Gibbs Free Energy of Solvation (kJ/mol) |

| Tetraethylammonium (TEA⁺) | 3.98 | 4.35 | 1.12 | -143.6 |

| Tetrabutylammonium (TBA⁺) | 4.94 | 5.08 | 0.49 | -132.3 |

| Tetrahexylammonium (THA⁺) | 5.90 | 5.92 | 0.08 | -121.5 |

| Tetradodecylammonium (TDDA⁺) | 8.00 | 7.98 | -0.07 | -104.7 |

Data from studies of tetraalkylammonium perchlorates in pyridine (B92270) at 25°C. koreascience.kr

Solvent Effects on Ion Solvation and Partition Coefficients of this compound

The behavior of this compound (TDAP) in solution is intricately linked to the nature of the solvent. The interactions between the large, nonpolar tetradodecylammonium cation and the smaller, charge-delocalized perchlorate anion with solvent molecules dictate the compound's solvation dynamics and its distribution between immiscible phases.

Detailed Research Findings on Ion Solvation

The solvation of the tetradodecylammonium ion (TDA⁺) has been investigated in different solvents, providing insights into ion-solvent interactions. A key study focused on the conductometric behavior of a series of tetraalkylammonium perchlorates, including TDAP, in pyridine at 25 °C. researchgate.net This research yielded valuable data on the solvation of the TDA⁺ cation in this specific non-aqueous solvent.

The study determined the limiting ionic conductance (λ₀⁺) of the tetradodecylammonium ion in pyridine to be 11.51 S cm² mol⁻¹. researchgate.net From this, the Stokes radius (rₛ) and the hydrodynamic radius (rₕ) were calculated to be 7.58 Å and 10.23 Å, respectively. researchgate.net The difference between the crystallographic radius and the hydrodynamic radius allows for the calculation of the solvation number, which represents the number of solvent molecules in the solvation shell of the ion. For the tetradodecylammonium ion in pyridine, the solvation number was determined to be approximately 7.7. researchgate.net This indicates a significant layer of solvent molecules surrounding the cation, influencing its mobility and reactivity in the solution.

The electrostatic Gibbs free energy of solvation (ΔGₑₗ) for the tetradodecylammonium ion in pyridine was also calculated, providing a measure of the ion-solvent interaction strength. researchgate.net The value was reported to be -75.68 kJ/mol. researchgate.net The trend of increasing ΔGₑₗ with increasing cation size among the studied tetraalkylammonium ions suggests that the ion-solvent interactions are a critical factor in the solvation process. researchgate.net

Table 1: Solvation Parameters of the Tetradodecylammonium Ion in Pyridine at 25 °C researchgate.net

| Parameter | Value |

| Limiting Ionic Conductance (λ₀⁺) | 11.51 S cm² mol⁻¹ |

| Stokes Radius (rₛ) | 7.58 Å |

| Hydrodynamic Radius (rₕ) | 10.23 Å |

| Solvation Number | 7.7 |

| Electrostatic Gibbs Free Energy (ΔGₑₗ) | -75.68 kJ/mol |

Partition Coefficients and Solvent Effects

The partitioning of an ionic compound like this compound between two immiscible phases, typically water and an organic solvent, is a measure of its relative affinity for each phase. This is quantified by the partition coefficient (P) or its logarithmic form (log P). A high log P value indicates a preference for the organic phase (lipophilicity), while a low value suggests a preference for the aqueous phase (hydrophilicity).

For this compound, the large tetradodecylammonium cation, with its four long alkyl chains, confers significant lipophilic character to the molecule. The perchlorate anion, while inorganic, has a dispersed negative charge, which allows it to be relatively easily transferred into nonpolar environments compared to other anions. acs.org

The partitioning behavior of related long-chain quaternary ammonium salts provides further insight. Studies on the distribution of quaternary ammonium salts between water and organic solvents have shown that the length of the alkyl chains on the cation has a significant impact on the partition coefficient. researchgate.net As the alkyl chain length increases, the lipophilicity of the cation increases, leading to a greater tendency to partition into the organic phase. The nature of the anion also plays a role, with more charge-delocalized anions like perchlorate facilitating easier transfer into the organic phase.

The Gibbs free energy of partition for tetraalkylammonium ions from water to organic solvents further illustrates this trend. For instance, the Gibbs free energy of transfer for the smaller tetrabutylammonium ion from water to 1,2-dichloroethane (B1671644) is -21.8 kJ/mol, while for the tetrahexylammonium ion, it is -47.7 kJ/mol. acs.org This demonstrates a strong thermodynamic driving force for the transfer of these large cations from water to a less polar organic solvent, a trend that would be even more pronounced for the tetradodecylammonium ion.

Table 2: Partition Coefficient of this compound

| Parameter | Value | Source |

| Log P (calculated) | 17.70 | chemsrc.com |

Supramolecular Chemistry and Self Assembly of Tetradodecylammonium Perchlorate Analogs

Formation and Characterization of Reverse Micelles

Reverse micelles, also known as inverted micelles, are thermodynamically stable, nanometer-sized aggregates of surfactant molecules formed in non-polar (oil) solvents. Unlike traditional micelles that have a hydrophobic core and a hydrophilic shell in aqueous solutions, reverse micelles sequester a polar core within a shell of surfactant headgroups, while their hydrophobic tails extend into the surrounding non-polar medium. The formation and properties of these structures are critically dependent on the nature of the surfactant, the solvent, and the presence of any polar guest molecules.

Structural Aspects and Stability in Non-Polar Solvents

The self-assembly of surfactants like tetradodecylammonium perchlorate (B79767) analogs into reverse micelles in non-polar solvents is a complex process driven by a combination of intermolecular forces, including van der Waals interactions, hydrophobic-hydrophilic interactions, and electrostatic forces. The primary driving force for the formation of reverse micelles is the minimization of the unfavorable interactions between the polar headgroups of the surfactant and the non-polar solvent molecules.

The stability of these aggregates is a delicate balance of attractive and repulsive forces. The polar core provides a favorable environment for the surfactant headgroups, while the hydrophobic tails are well-solvated by the non-polar solvent. Dynamic light scattering (DLS) is a powerful technique used to characterize the size and size distribution of reverse micelles. researchgate.netresearchgate.net For instance, studies on cetyltrimethylammonium bromide (CTAB)/hexanol reverse micelles have shown that the size and shape of the micelles can be tuned by varying the water content. researchgate.net

Table 1: Factors Influencing Reverse Micelle Structure and Stability

| Factor | Influence on Reverse Micelles |

| Surfactant Structure | The length and branching of the alkyl chains, and the nature of the headgroup and counter-ion affect packing and curvature. |

| Solvent Type | The polarity and molecular structure of the solvent influence the solubility of the surfactant and the overall stability of the aggregates. |

| Polar Core Content | The amount of entrapped polar molecules (e.g., water) significantly impacts the size, shape, and stability of the reverse micelles. arxiv.orgnih.gov |

| Temperature | Temperature can affect the solubility of the surfactant and the dynamics of the self-assembly process. |

| Additives | The presence of salts or other co-surfactants can alter the electrostatic interactions and packing of the surfactant molecules. |

Role in Microemulsion Systems

Reverse micelles are fundamental components of water-in-oil (W/O) microemulsions. Microemulsions are thermodynamically stable, optically transparent, isotropic mixtures of oil, water, and surfactant. veterinaryworld.org The surfactant, such as a tetradodecylammonium perchlorate analog, forms a monolayer at the oil-water interface, reducing the interfacial tension to ultra-low values and enabling the spontaneous formation of nanometer-sized water droplets dispersed in the continuous oil phase.

The stability and structure of these microemulsion systems are highly dependent on the properties of the surfactant film at the interface. The balance between the hydrophilic and lipophilic properties of the surfactant, often referred to as the hydrophilic-lipophilic balance (HLB), is a critical parameter. For ionic surfactants, the presence of electrolytes in the aqueous phase can significantly influence the phase behavior and stability of the microemulsion. researchgate.net The addition of salt can screen the electrostatic repulsions between the ionic headgroups, leading to changes in the curvature of the surfactant film and potentially causing phase transitions. researchgate.net

Self-Assembly Principles and Applications

The self-assembly of this compound analogs is not limited to the formation of simple spherical reverse micelles. Under different conditions, they can form a variety of supramolecular structures, including cylindrical micelles, vesicles, and lamellar phases. This rich self-assembly behavior opens up a wide range of applications in materials science and nanotechnology.

Ionic Strength Adjustment in Self-Assembling Systems

In many self-assembling systems, particularly those involving charged species, the ionic strength of the medium plays a crucial role in directing the assembly process. The addition of salts like this compound can be used to precisely control the ionic environment. The perchlorate anion (ClO₄⁻) is a large, weakly coordinating anion, which means it has a low tendency to form strong ion pairs with the quaternary ammonium (B1175870) cation. This property makes tetraalkylammonium perchlorates useful as supporting electrolytes in non-aqueous systems.

In the context of self-assembly, adjusting the ionic strength can influence the electrostatic interactions between charged headgroups, thereby affecting the size, shape, and stability of the resulting aggregates. For instance, increasing the ionic strength can screen the repulsive forces between ionic surfactant headgroups, which can promote the growth of micelles from spherical to rod-like or worm-like structures. nih.gov This principle is fundamental in controlling the rheological properties of surfactant solutions and in the design of structured fluids. Research on mixtures of phosphatidylcholine and sodium cholate (B1235396) has demonstrated the significant effect of ionic strength on the self-assembly of these biologically relevant molecules. tau.ac.il

Templating Effects in Nanomaterial Synthesis (e.g., Gold Nanoparticles)

The organized, nanostructured environment provided by reverse micelles makes them excellent templates for the synthesis of nanoparticles with controlled size and shape. The polar core of the reverse micelle can act as a nano-reactor, confining the growth of the nanoparticle. Quaternary ammonium salts, particularly those with long alkyl chains, have been widely used as capping agents and phase-transfer catalysts in the synthesis of various nanomaterials, including gold nanoparticles.

In a typical synthesis, a gold precursor, such as chloroauric acid (HAuCl₄), is introduced into the polar core of the reverse micelles. A reducing agent is then added, leading to the formation of gold atoms, which subsequently nucleate and grow into nanoparticles within the confines of the micellar core. The size of the resulting nanoparticles is primarily determined by the size of the water pool in the reverse micelle, which can be controlled by the water-to-surfactant molar ratio. The surfactant molecules also adsorb onto the surface of the newly formed nanoparticles, preventing their aggregation and controlling their final morphology. While cetyltrimethylammonium bromide (CTAB) is a commonly used surfactant for this purpose, the principles are applicable to other long-chain quaternary ammonium salts. veterinaryworld.org

Table 2: Role of Surfactant in Nanoparticle Synthesis

| Function | Description |

| Templating Agent | The reverse micelle core acts as a size-constrained reaction vessel. |

| Stabilizing Agent | Surfactant molecules adsorb on the nanoparticle surface, preventing aggregation. |

| Phase-Transfer Agent | Facilitates the transfer of reactants between immiscible phases. |

Supramolecular Assemblies in Responsive Materials Design

Stimuli-responsive materials, also known as "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemical species. Supramolecular assemblies, with their dynamic and reversible nature, are ideal building blocks for the creation of such materials.

The self-assembly of this compound analogs can be exploited to create responsive systems. For example, changes in temperature can affect the solubility of the surfactant and the stability of the reverse micelles, leading to a change in the viscosity or optical properties of the solution. Similarly, the introduction of a specific guest molecule that interacts with the surfactant headgroups or the encapsulated polar core can trigger a change in the self-assembled structure. The design of supramolecular assemblies that are responsive to biomolecules is a particularly active area of research with potential applications in drug delivery and diagnostics. zendy.io Furthermore, the incorporation of photo-responsive or pH-responsive moieties into the surfactant structure can lead to materials that change their properties upon exposure to light or changes in acidity. nih.gov

Interactions in Organized Media

The behavior of this compound in organized media is largely dictated by the interplay of electrostatic forces, van der Waals interactions, and the hydrophobic effect. These interactions lead to phenomena such as ion pairing and the formation of complex ionic species, and they are critical to the performance of these compounds in applications like supported liquid membranes.

In non-aqueous solvents, the propensity for ion pairing between the tetradodecylammonium cation and the perchlorate anion is significant. This association is influenced by the solvent's polarity, with less polar solvents promoting the formation of tight ion pairs. A study on the equivalent conductance of various tetraalkylammonium perchlorates in pyridine (B92270) at 25°C provides valuable insights into these interactions. acs.org

The study analyzed the conductance data using the Onsager conductance theory to determine the limiting ionic conductances of the tetraalkylammonium ions. From these values, the Stokes and hydrodynamic radii, as well as solvation numbers, were calculated, offering a quantitative measure of the ion-solvent and ion-ion interactions.

Table 1: Conductance and Ionic Properties of Tetraalkylammonium Perchlorates in Pyridine at 25°C

| Compound | Limiting Ionic Conductance (S·cm²/mol) | Stokes Radius (Å) | Hydrodynamic Radius (Å) | Solvation Number |

| Tetraethylammonium Perchlorate (TEAP) | 40.85 | 2.21 | 2.95 | 3.58 |

| Tetrabutylammonium (B224687) Perchlorate (TBAP) | 30.21 | 2.99 | 3.99 | 2.87 |

| Tetrahexylammonium (B1222370) Perchlorate (THAP) | 22.89 | 3.95 | 5.26 | 2.05 |

| This compound (TDdAP) | 14.52 | 6.22 | 8.30 | 1.15 |

Data sourced from a study on the electrostatic Gibbs free energy and solvation number of tetraalkylammonium ions in pyridine.

The data clearly shows that as the alkyl chain length of the cation increases, the limiting ionic conductance decreases, while the Stokes and hydrodynamic radii increase. This is expected, as the larger ions experience greater frictional drag from the solvent molecules. The decreasing solvation number for tetradodecylammonium ion suggests that the large alkyl chains create a microenvironment that is less favorable for extensive solvation by pyridine molecules. This reduced solvation likely enhances the electrostatic attraction between the tetradodecylammonium cation and the perchlorate anion, favoring the formation of ion pairs or more complex ionic aggregates in solution.

While specific studies on the interfacial phenomena of this compound in supported liquid membranes (SLMs) are limited, the behavior of analogous long-chain quaternary ammonium salts provides a strong basis for understanding its potential role in these systems. Supported liquid membranes are a promising technology for the selective separation of ions and molecules, and the stability and efficiency of these membranes are highly dependent on the properties of the carrier molecule and the liquid membrane phase. researchgate.net

The long alkyl chains of the tetradodecylammonium cation impart significant hydrophobicity, making it an effective carrier for the transport of anions across a hydrophobic liquid membrane. The general mechanism involves the formation of an ion pair between the carrier and the target anion at the feed-solution/membrane interface. This complex then diffuses across the membrane to the stripping-solution/membrane interface, where the anion is released, and the carrier diffuses back.

The stability of the supported liquid membrane is a critical factor, and it is influenced by several factors, including the solubility of the carrier in the aqueous phases and the interfacial tension between the liquid membrane and the aqueous solutions. researchgate.netcore.ac.uk The use of a carrier with very low aqueous solubility, such as this compound, is expected to enhance membrane stability by minimizing carrier loss to the surrounding aqueous phases.

The nature of the anion also plays a crucial role. The perchlorate anion is known to be highly effective in ion-pairing with large cations. This strong association can facilitate the transport of the perchlorate anion itself or be utilized in a co-transport or antiport system for the transport of other target anions. For instance, recent studies have highlighted the exceptional ability of certain synthetic transporters to selectively transport perchlorate across lipid membranes, underscoring the unique interactions of this anion. mdpi.com

The alkaline stability of quaternary ammonium cations is another important consideration, especially in applications where the pH of the aqueous phases is high. nih.gov While degradation can occur, particularly in the presence of certain chemical groups, the general stability of tetraalkylammonium salts makes them suitable for a range of operating conditions.

In the context of a supported liquid membrane, the this compound ion pair would reside within the pores of a hydrophobic support. At the interface with the aqueous feed solution, it can exchange the perchlorate anion for a target anion, which is then transported across the membrane. The efficiency of this process is governed by the relative affinities of the carrier for the different anions and the kinetics of the interfacial reactions.

Catalytic Applications of Tetradodecylammonium Perchlorate

Role as a Catalyst or Co-Catalyst in Organic Reactions

Phase-transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. mdpi.com The catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant from one phase to another where the reaction can then occur. mdpi.com This technique is advantageous as it can eliminate the need for expensive or hazardous organic solvents, and can lead to higher yields and selectivities under milder reaction conditions.

Quaternary ammonium salts like tetradodecylammonium perchlorate (B79767) are structurally suited for this role. The positively charged nitrogen atom, surrounded by four long alkyl (dodecyl) chains, creates a lipophilic cation that can pair with an anion (in this case, perchlorate) or another reactive anion from the aqueous phase. This ion pair is soluble in the organic phase, thereby enabling the transported anion to react with the organic substrate.

Enhancement of Reaction Rates and Selectivities

A primary benefit of employing a phase-transfer catalyst is the significant acceleration of reaction rates. By bringing the reactants together in a single phase, the catalyst overcomes the kinetic barrier imposed by the immiscibility of the reaction medium. This often leads to a dramatic increase in the rate of reaction compared to the uncatalyzed two-phase system.

Furthermore, phase-transfer catalysts can enhance the selectivity of a reaction. By controlling the concentration of the reactive anion in the organic phase, side reactions can often be minimized. The nature of the cation-anion pair in the organic phase can also influence the stereoselectivity or regioselectivity of a reaction.

Despite these established principles of phase-transfer catalysis, there is a lack of specific data quantifying the enhancement of reaction rates and selectivities attributable to tetradodecylammonium perchlorate. Detailed research findings, including kinetic studies and product distribution analyses for reactions specifically catalyzed by TDAP, are not present in the surveyed literature. Consequently, it is not possible to provide data tables or detailed research findings on the enhancement of reaction rates and selectivities for this particular compound. The scientific community has focused more on other quaternary ammonium salts, leaving the catalytic potential of this compound as an area that is yet to be fully explored and documented.

Advanced Separation Processes Utilizing Tetradodecylammonium Perchlorate

Extraction and Separation of Biomolecules

The ability of Tetradodecylammonium perchlorate (B79767) to form reverse micelles in nonpolar solvents makes it a valuable tool for the extraction and separation of biomolecules from aqueous solutions. Reverse micelles are nanosized water droplets dispersed in a bulk organic phase, stabilized by a surfactant. In the case of TDAP, the bulky, hydrophobic tetradodecylammonium cations orient themselves at the interface between the water droplet and the organic solvent, while the perchlorate anions reside within the aqueous core.

This structure allows for the selective encapsulation of biomolecules, such as proteins and enzymes, within the reverse micelle. The extraction process is driven by electrostatic and hydrophobic interactions between the biomolecule and the surfactant-water interface. The size and charge of the biomolecule, the pH of the aqueous solution, and the ionic strength of the medium are all critical parameters that influence the efficiency of the extraction.

While specific data on the extraction of biomolecules using Tetradodecylammonium perchlorate is not extensively available in publicly accessible literature, the principle is well-established for similar quaternary ammonium (B1175870) salts. The general process involves contacting an aqueous solution containing the target biomolecule with an organic phase containing TDAP. The biomolecule partitions into the reverse micelles in the organic phase, which can then be separated from the aqueous phase. Subsequent recovery of the biomolecule from the organic phase can be achieved by altering the conditions, such as pH or ionic strength, to disrupt the reverse micellar structure.

Mechanistic Studies of Ion Transfer in Supported Liquid Membrane Systems

Supported liquid membranes (SLMs) are a type of composite membrane where a porous support is impregnated with a liquid phase containing a carrier molecule. These systems are used for the selective transport of ions and molecules. This compound has been utilized in studies aimed at understanding the fundamental mechanisms of ion transfer across these membranes.

Research in this area often involves electrochemical techniques to probe the movement of ions. One key parameter in these studies is the limiting ionic conductance, which is a measure of an ion's ability to carry an electric current at infinite dilution. A study on the conductance of various tetraalkylammonium perchlorates in pyridine (B92270) provides valuable data for understanding the behavior of the tetradodecylammonium cation.

| Ion | Limiting Ionic Conductance (λ₀) in Pyridine at 25°C (S cm²/mol) | Stokes' Radius (r_s) (Å) |

| Tetraethylammonium (TEA⁺) | 40.5 | 2.21 |

| Tetrabutylammonium (B224687) (TBA⁺) | 31.9 | 2.81 |

| Tetrahexylammonium (B1222370) (THA⁺) | 24.5 | 3.65 |

| Tetradodecylammonium (TDA⁺) | 16.9 | 5.29 |

This table presents data on the limiting ionic conductance and Stokes' radii of various tetraalkylammonium ions in pyridine. The data for Tetradodecylammonium ion is highlighted for relevance.

Computational and Theoretical Studies of Tetradodecylammonium Perchlorate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and the nature of its chemical bonds. For tetradodecylammonium perchlorate (B79767), these calculations focus on the electronic environment of both the large, organic tetradodecylammonium cation and the inorganic perchlorate anion.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for large systems like tetradodecylammonium perchlorate. DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and various other properties. Recent studies on fully alkylated onium cations, which include the tetradodecylammonium cation, have utilized ab initio calculations to understand how the electronic structure can be tuned. rsc.org These studies show that the electronic environment of the central nitrogen atom and the surrounding carbon atoms can be finely controlled by the length of the alkyl chains. rsc.org

For instance, the inductive effect of the alkyl groups plays a significant role in determining the electrostatic potential at the central nitrogen atom. rsc.org In the case of the tetradodecylammonium cation, the long dodecyl chains influence the charge distribution across the entire ion. DFT calculations can quantify these effects, providing values for atomic charges, molecular electrostatic potentials, and orbital energies.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. nih.gov This method is crucial for understanding the electronic absorption spectra of compounds. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. nih.gov For this compound, TD-DFT calculations would involve determining the transitions between molecular orbitals, which are likely localized on either the cation or the anion, or involve charge-transfer states between them.

A typical workflow for applying DFT and TD-DFT to a molecule like this compound is outlined below:

| Step | Description | Computational Method | Expected Output |

| 1 | Geometry Optimization | DFT (e.g., with B3LYP functional and a suitable basis set like 6-311++G(d,p)) | The lowest energy 3D structure of the ion pair, bond lengths, and angles. |

| 2 | Electronic Structure Analysis | DFT | Molecular orbital energies (HOMO, LUMO), electron density distribution, and atomic charges. |

| 3 | Excited State Calculation | TD-DFT | Vertical excitation energies and oscillator strengths for electronic transitions. |

The Hartree-Fock (HF) method is another fundamental ab initio approach for approximating the N-body Schrödinger equation. wikipedia.org It provides a foundational understanding of electronic structure by treating electron-electron repulsion in an average way. wikipedia.org While often less accurate than modern DFT methods for many applications, HF theory is still valuable, particularly as a starting point for more advanced correlated methods. q-chem.com

In the context of this compound, an HF calculation would yield a set of molecular orbitals and their corresponding energies. A key feature of the HF method is its explicit treatment of electron exchange, which is handled differently than in most DFT functionals. wikipedia.org For large molecules, the computational cost of HF can be significant, but it remains a useful tool for qualitative analysis and for validating results from other methods. q-chem.com

Comparing results from HF and DFT can provide a more complete picture of the electronic structure. For example, differences in the predicted HOMO-LUMO gap between the two methods can offer insights into the importance of electron correlation effects, which are included in DFT but absent in HF theory.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of spectra. For this compound, these predictions can guide experimental work and help in the assignment of spectral features.

As mentioned, TD-DFT is the primary tool for predicting electronic absorption spectra. nih.gov The output of a TD-DFT calculation includes a list of electronic transitions with their corresponding excitation energies (often converted to wavelengths) and oscillator strengths, which relate to the intensity of the absorption peaks. chemrxiv.org

For this compound, the UV-Vis spectrum is expected to be a combination of the absorptions of the tetradodecylammonium cation and the perchlorate anion. The perchlorate anion itself does not absorb significantly in the near-UV and visible regions. Therefore, any observed absorptions are likely due to electronic transitions within the large organic cation or potential charge-transfer interactions between the cation and anion.

The accuracy of predicted spectra can be enhanced by including the effects of the solvent, often modeled using implicit solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach. chemrxiv.org

A hypothetical predicted UV-Vis spectrum for this compound based on TD-DFT calculations might look like this:

| Transition Number | Wavelength (nm) | Oscillator Strength | Description |

| 1 | 210 | 0.05 | n -> σ* transition within the ammonium (B1175870) headgroup |

| 2 | 195 | 0.85 | σ -> σ* transitions within the dodecyl chains |

| 3 | 180 | 0.12 | Charge-transfer from perchlorate to the cation |

This table is illustrative and based on general knowledge of the chromophores involved.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Computational chemistry allows for the prediction of the NLO properties of molecules, such as the first and second hyperpolarizabilities (β and γ, respectively). These properties govern the second- and third-order NLO responses of a material. researchgate.net

For a molecule to have a non-zero first hyperpolarizability (β), it must be non-centrosymmetric. While the individual ions of this compound may possess some symmetry, their arrangement in a crystal lattice or their conformation in solution can lead to non-centrosymmetric structures. DFT and HF methods can be used to calculate these NLO properties. nih.gov The calculations are typically performed by applying an external electric field and observing the response of the molecule's dipole moment. nih.gov

The long alkyl chains of the tetradodecylammonium cation can contribute significantly to its polarizability, which in turn influences its hyperpolarizability. Computational studies on similar organic salts have shown that the nature of the cation and anion, as well as their interaction, can be tailored to optimize NLO properties.

Thermodynamic Property Analysis

Computational methods can also be used to predict the thermodynamic properties of this compound. These properties are crucial for understanding the stability and behavior of the compound under different conditions.

By performing frequency calculations at the DFT or HF level, one can obtain the vibrational frequencies of the molecule. These frequencies can then be used within the framework of statistical mechanics to calculate various thermodynamic quantities, such as:

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

Heat Capacity (Cv)

These calculations are typically performed for the gas phase and can be extended to the condensed phase through various models. For ionic compounds like this compound, the lattice energy, which is the energy required to separate the ions from the crystal lattice into the gas phase, is a key thermodynamic property. While challenging to calculate directly, computational methods can provide good estimates.

Studies on the thermal properties of similar compounds, such as tetra-n-butylammonium perchlorate, have utilized experimental techniques like differential scanning calorimetry, which can be complemented by computational analysis to understand the thermodynamics of phase transitions. umich.edu For this compound, computational analysis could help in interpreting experimental thermograms by assigning phase transitions to specific molecular motions or structural rearrangements.

A summary of computationally accessible thermodynamic properties is provided below:

| Property | Computational Method | Relevance |

| Standard Enthalpy of Formation | DFT/HF with appropriate thermochemical cycles | Determines the stability of the compound relative to its constituent elements. |

| Standard Entropy | DFT/HF frequency calculations and statistical mechanics | Measures the degree of disorder in the system. |

| Heat Capacity | DFT/HF frequency calculations and statistical mechanics | Describes how the internal energy of the compound changes with temperature. |

| Lattice Energy | DFT calculations on the crystal unit cell | Indicates the strength of the ionic bonding in the solid state. |

Calculation of Thermodynamic Parameters at Varying Temperatures

A thorough review of scientific literature indicates a lack of published studies that specifically calculate the thermodynamic parameters, such as heat capacity (C_p), enthalpy (H), and entropy (S), of this compound at varying temperatures.

In contrast, detailed thermodynamic investigations have been conducted on shorter-chain tetraalkylammonium perchlorates. For instance, studies on tetra-n-butylammonium perchlorate have explored its thermal parameters associated with phase transitions. mdpi.com Similarly, extensive calorimetric measurements and analysis of thermodynamic properties have been performed for ammonium perchlorate itself, providing a foundational understanding of the perchlorate anion's contribution to the thermodynamic behavior of its salts. umich.edu These studies typically involve techniques like adiabatic calorimetry to measure heat capacity over a range of temperatures, from which other thermodynamic functions are derived.

However, no such experimental data or computational predictions for this compound appear to be available. Computational chemistry methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are powerful tools for predicting thermodynamic properties. These methods require significant computational resources and have been applied to various ammonium perchlorate systems, often in the context of energetic materials. researchgate.netresearchgate.net The application of these methods to the much larger and more complex this compound molecule would be a substantial undertaking and has not been reported in the reviewed literature.

Structure-Thermodynamic Property Correlations

Correlations between the molecular structure of a compound and its thermodynamic properties are a fundamental aspect of physical chemistry. For tetraalkylammonium salts, these correlations are often discussed in terms of the length of the alkyl chains and the nature of the anion.

Generally, for a homologous series of tetraalkylammonium salts, increasing the alkyl chain length is expected to lead to a systematic change in thermodynamic properties. For example, melting points and enthalpies of fusion often show a trend with increasing chain length, although this can be complex due to different crystal packing arrangements and the presence of solid-solid phase transitions.

Studies on tetra-n-butylammonium perchlorate have identified correlations between its phase transition entropy and ionic conductivity, highlighting the interplay between structure, thermodynamics, and physical properties. mdpi.com The structure of tetra-n-butylammonium perchlorate has been elucidated, revealing complex packing arrangements. monash.edumdpi.com

For this compound, while its equivalent conductance has been measured in pyridine (B92270), which provides information on ion mobility, this does not directly yield the comprehensive thermodynamic data required for establishing detailed structure-thermodynamic correlations. researchgate.netkoreascience.kr The long dodecyl chains would introduce significant van der Waals interactions and conformational flexibility, which would undoubtedly influence its thermodynamic properties. However, without specific experimental or computational data on its crystal structure and thermodynamic behavior, any discussion on structure-thermodynamic property correlations for this compound remains speculative.

Future Research Directions and Emerging Applications

Integration with Novel Materials (e.g., Graphene, Polymers)

The integration of TDAP with next-generation materials like graphene and specialized polymers represents a significant frontier. The amphiphilic nature of the tetradodecylammonium cation could be leveraged to act as a surfactant or dispersing agent for graphene in non-aqueous solvents, facilitating the creation of stable graphene-based composites. ontosight.ai Research has already demonstrated the potential of graphene as an excellent adsorbent for the perchlorate (B79767) anion (ClO₄⁻) from water and as a catalyst in the decomposition of ammonium (B1175870) perchlorate. nih.govnih.gov Future studies could explore using TDAP-graphene composites in electrochemical energy storage, where TDAP could function as both an electrolyte and a graphene stabilizer.